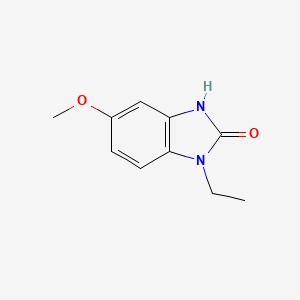
4-(trifluoromethyl)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)benzene-1-sulfonic acid, also known as 4-TFMS, is an organic compound that is used in many scientific applications. It is a sulfonic acid that is used as a catalyst in various syntheses, as well as a reagent in certain biochemical and physiological processes. 4-TFMS is a versatile compound that has many advantages and limitations in laboratory experiments, as well as potential applications in the future.
Applications De Recherche Scientifique
4-(trifluoromethyl)benzene-1-sulfonic acid has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of various organic compounds, such as 1,3-dicarboxylic acids, 1,4-dicarboxylic acids, and 1,5-dicarboxylic acids. It is also used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. Additionally, 4-(trifluoromethyl)benzene-1-sulfonic acid is used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antiviral drugs, and antibiotics.
Mécanisme D'action
The mechanism of action of 4-(trifluoromethyl)benzene-1-sulfonic acid is not fully understood. However, it is believed to act as an acid catalyst in certain reactions, as well as a proton donor in other reactions. In addition, 4-(trifluoromethyl)benzene-1-sulfonic acid is believed to act as a nucleophile in certain reactions, as well as a ligand in certain complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(trifluoromethyl)benzene-1-sulfonic acid are not fully understood. However, it is believed to have antioxidant properties, and is thought to be involved in the regulation of certain enzymes, such as caspase enzymes. Additionally, 4-(trifluoromethyl)benzene-1-sulfonic acid is thought to have anti-inflammatory and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(trifluoromethyl)benzene-1-sulfonic acid has many advantages for laboratory experiments. It is a stable compound that is relatively easy to synthesize and store. Additionally, it is a versatile reagent that can be used in a wide range of reactions. However, 4-(trifluoromethyl)benzene-1-sulfonic acid also has some limitations. It is a highly reactive compound that can cause side reactions in certain reactions, and it can be difficult to separate from other compounds.
Orientations Futures
There are many potential future applications of 4-(trifluoromethyl)benzene-1-sulfonic acid. It could be used as a catalyst in the synthesis of new organic compounds, as well as in the synthesis of new pharmaceuticals. Additionally, 4-(trifluoromethyl)benzene-1-sulfonic acid could be used in the development of new drugs to treat diseases such as cancer and diabetes. Furthermore, 4-(trifluoromethyl)benzene-1-sulfonic acid could be used in the development of new materials for use in nanotechnology. Finally, 4-(trifluoromethyl)benzene-1-sulfonic acid could be used in the development of new diagnostic tools for medical purposes.
Méthodes De Synthèse
4-(trifluoromethyl)benzene-1-sulfonic acid can be synthesized through a variety of methods. One of the most common methods involves the reaction of trifluoromethylbenzene and sulfur trioxide in dimethyl sulfoxide (DMSO) at high temperatures. This reaction produces a mixture of 4-(trifluoromethyl)benzene-1-sulfonic acid and trifluoromethylbenzene-1-sulfonic anhydride, which can then be separated by column chromatography. Other methods for synthesizing 4-(trifluoromethyl)benzene-1-sulfonic acid include the reaction of trifluoromethylbenzene and sulfonic acid anhydrides in DMSO, as well as the reaction of trifluoromethylbenzene and sulfuric acid in acetic anhydride.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-(trifluoromethyl)benzene-1-sulfonic acid can be achieved through a multi-step process involving the introduction of a sulfonic acid group onto a benzene ring followed by the introduction of a trifluoromethyl group onto the benzene ring. The sulfonic acid group can be introduced through sulfonation of benzene with sulfuric acid, followed by oxidation with potassium permanganate. The trifluoromethyl group can be introduced through electrophilic aromatic substitution using trifluoromethyl iodide and a Lewis acid catalyst.", "Starting Materials": [ "Benzene", "Sulfuric acid", "Potassium permanganate", "Trifluoromethyl iodide", "Lewis acid catalyst" ], "Reaction": [ "Sulfonation of benzene with sulfuric acid to form benzene sulfonic acid", "Oxidation of benzene sulfonic acid with potassium permanganate to form benzenesulfonic acid", "Electrophilic aromatic substitution of benzenesulfonic acid with trifluoromethyl iodide and a Lewis acid catalyst to form 4-(trifluoromethyl)benzene-1-sulfonic acid" ] } | |
Numéro CAS |
109787-11-3 |
Nom du produit |
4-(trifluoromethyl)benzene-1-sulfonic acid |
Formule moléculaire |
C7H5F3O3S |
Poids moléculaire |
226.2 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



